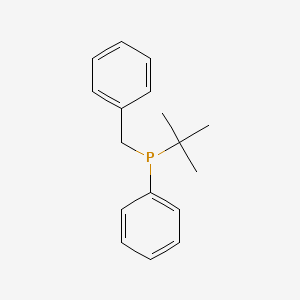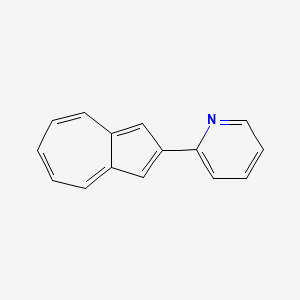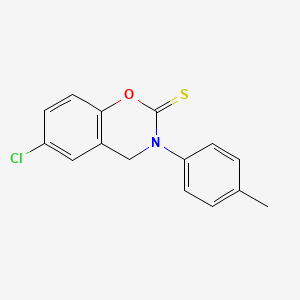
1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one is an organic compound that features both acetyl and nitro functional groups attached to a phenyl ring, along with a hydroxyethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one typically involves the nitration of 2-acetylphenol followed by subsequent reactions to introduce the hydroxyethanone group. One common method involves the following steps:
Nitration: 2-Acetylphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-acetyl-4-nitrophenol.
Hydroxyethanone Introduction: The nitro compound is then reacted with ethylene glycol in the presence of a suitable catalyst to introduce the hydroxyethanone group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: 1-(2-Acetyl-4-aminophenyl)-2-hydroxyethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyethanone group can form hydrogen bonds with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Acetyl-4-hydroxyphenyl)ethanone: Similar structure but with a hydroxy group instead of a nitro group.
2-Acetyl-4-nitrophenylamine: Similar structure but with an amino group instead of a hydroxyethanone group.
Uniqueness
1-(2-Acetyl-4-nitrophenyl)-2-hydroxyethan-1-one is unique due to the presence of both nitro and hydroxyethanone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
872611-39-7 |
|---|---|
Molekularformel |
C10H9NO5 |
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
1-(2-acetyl-4-nitrophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C10H9NO5/c1-6(13)9-4-7(11(15)16)2-3-8(9)10(14)5-12/h2-4,12H,5H2,1H3 |
InChI-Schlüssel |
ZPZYJLCJFQFZQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-](/img/structure/B12602901.png)


![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)





![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)



![3-Bromo-2-(2-{[tert-butyl(dimethyl)silyl]oxy}ethoxy)pyridine](/img/structure/B12602998.png)
